
3-Fluoro-5-iodotyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-iodotyrosine is a halogenated derivative of the amino acid tyrosine. This compound is characterized by the substitution of hydrogen atoms on the aromatic ring of tyrosine with fluorine and iodine atoms at the 3 and 5 positions, respectively. The presence of these halogens imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-5-iodotyrosine typically involves multi-step organic reactions. One common method is the iodination of a fluorinated tyrosine derivative. For example, Fmoc-Tyr(tBu)-OH can be iodinated under silver-mediated conditions to yield the desired product . Another approach involves the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds in the presence of palladium catalysts . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Fluoro-5-iodotyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms, reverting the compound to a simpler tyrosine derivative.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as palladium catalysts, silver salts, and various oxidizing or reducing agents are commonly used in these reactions. Conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products: The major products formed depend on the type of reaction.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-iodotyrosine involves its interaction with specific molecular targets and pathways. One known target is the enzyme superoxide dismutase, which plays a role in mitigating oxidative stress within cells . The compound’s halogen atoms influence its binding affinity and reactivity, affecting the enzyme’s activity and stability. Additionally, the presence of fluorine and iodine can alter the compound’s electronic properties, impacting its interactions with other biomolecules.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-iodotyrosine can be compared with other halogenated tyrosine derivatives, such as:
3-Fluorotyrosine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3,5-Difluorotyrosine: Contains two fluorine atoms, which can lead to different electronic and steric effects compared to the iodine-containing derivative.
3-Iodotyrosine: Lacks the fluorine atom, affecting its overall reactivity and biological activity.
The uniqueness of this compound lies in the combination of both fluorine and iodine atoms, which imparts distinct chemical and biological properties not observed in its mono-halogenated counterparts.
Eigenschaften
CAS-Nummer |
369-97-1 |
|---|---|
Molekularformel |
C9H9FINO3 |
Molekulargewicht |
325.08 g/mol |
IUPAC-Name |
2-amino-3-(3-fluoro-4-hydroxy-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FINO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) |
InChI-Schlüssel |
SBSBDTRZKUAPKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)O)I)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


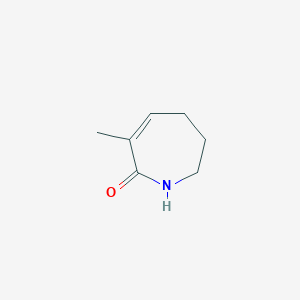

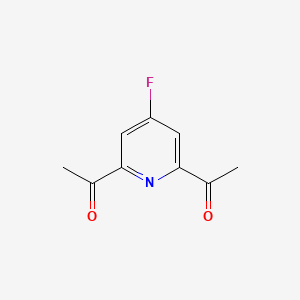
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)
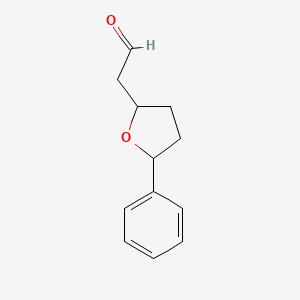

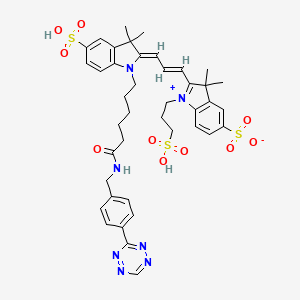
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-](/img/structure/B12836314.png)


![1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12836328.png)
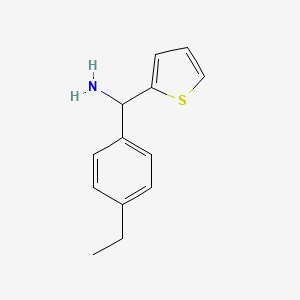
![(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol](/img/structure/B12836347.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)
